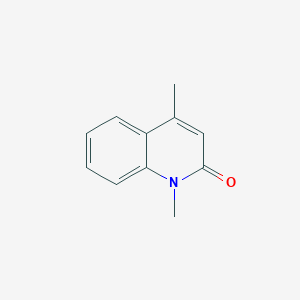
1,4-Dimethylquinolin-2(1h)-one
Vue d'ensemble
Description
1,4-Dimethylquinolin-2(1h)-one is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and are found in various natural and synthetic compounds with pharmaceutical relevance.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of tetrahydroisoquinoline derivatives, which are structurally related to 1,4-dimethylquinolin-2(1h)-one, has been reported using the Pummerer reaction as a key step, starting from compounds such as alaninol and 1-phenylethylamine . Another method involves the synthesis of 2-substituted-3,4-dihydro-1(2H)-isoquinolinones through a series of reactions including allyl etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation . Additionally, 1,3-dibromo-5,5-dimethylhydantoin (DBH) has been used as a catalyst for the synthesis of polyhydroquinoline derivatives through one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. In the case of 2,6-dimethylquinolin-4(1H)-one, the molecule is planar with a dihedral angle between the planes of the two rings being very small, indicating the planarity of the molecule .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, the Bischler-Napieralski reaction has been used to synthesize 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride from 3,4-dimethoxy phenethylamine . The mass spectrometric determination of the configuration of 4-substituted 1,2-dimethyl-4-hydroxydecahydroquinolines has provided insights into the fragmentation pathways under electron-impact, which is relevant for understanding the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the planarity of the molecule can affect its crystallization behavior, as seen in 2,6-dimethylquinolin-4(1H)-one, which crystallizes in the monoclinic space group P21/c . The presence of substituents on the quinoline core can also impact properties such as solubility, boiling point, and melting point, as well as biological activities like vasodilation and apoptosis induction .
Applications De Recherche Scientifique
Green Chemistry in Heterocyclic Compound Synthesis
1,4-Dimethylquinolin-2(1h)-one derivatives play a crucial role in green chemistry, particularly in the synthesis of heterocyclic compounds. Kamalifar and Kiyani (2019) demonstrated the synthesis of 1,4-naphthoquinone fused with tetrahydroquinolin-5(1H)-ones, emphasizing the use of non-toxic solvents and catalyst-free reactions. This approach aligns with the principles of green chemistry, offering simplicity, safety, and cost-effectiveness (Kamalifar & Kiyani, 2019).
Potential in Alzheimer's Disease Treatment
The 2-substituted 8-hydroxyquinolines, closely related to 1,4-dimethylquinolin-2(1h)-one, have been proposed for Alzheimer's disease treatment. Kenche et al. (2013) found that these compounds, including a therapeutic known as PBT2, can act as efficient metal chaperones, disaggregating amyloid plaques and inhibiting harmful redox chemistry in Alzheimer's disease models (Kenche et al., 2013).
Photocatalytic Activity and Reaction Mechanisms
The photocatalytic properties of 1,4-dimethylquinolin-2(1h)-one derivatives are notable. Ishida, Kikuchi, and Yamada (2013) discussed the synthesis of 4-hydroxyquinolin-2(1h)-one derivatives using silver-catalyzed reactions, highlighting the compounds' potential in light-mediated organic transformations (Ishida, Kikuchi, & Yamada, 2013).
Anticancer Potential and Drug Synthesis
Research by Sirisoma et al. (2009) identified derivatives of 1,4-dimethylquinolin-2(1h)-one as potent apoptosis inducers and effective anticancer agents, with high blood-brain barrier penetration. This highlights the potential of these compounds in the development of new cancer treatments (Sirisoma et al., 2009).
Antimicrobial Activity
El-Sonbati et al. (2016) investigated the antimicrobial properties of Schiff base supramolecular complexes, including 1,4-dimethylquinolin-2(1h)-one derivatives. These complexes showed activity against various bacterial and fungal species, indicating their potential in antimicrobial applications (El-Sonbati et al., 2016).
Propriétés
IUPAC Name |
1,4-dimethylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEONKCOBRZOYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180492 | |
| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,4-Dimethylquinolin-2(1h)-one | |
CAS RN |
2584-47-6 | |
| Record name | 1,4-Dimethyl-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2584-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-DIMETHYL-2-QUINOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WT6AG3ZQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



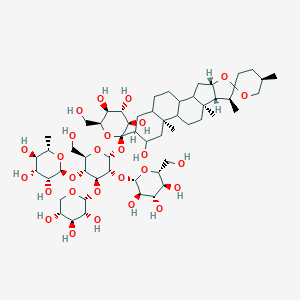
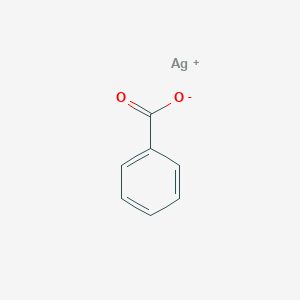


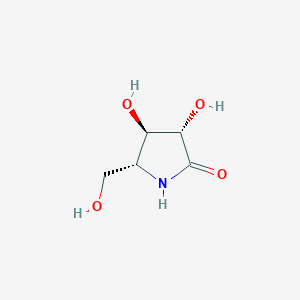
![Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate](/img/structure/B148617.png)
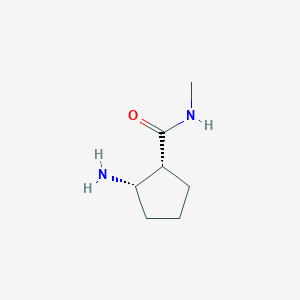
![3-[1-[[1-(4-Methylphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B148622.png)


![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
